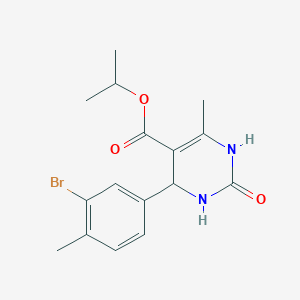![molecular formula C13H13BrClNO4 B4163221 1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163221.png)
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of pyrrolidinediones. It is also known by its chemical name, Brequinar. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Brequinar inhibits the activity of DHODH by binding to its active site. This binding prevents the conversion of dihydroorotate to orotate, which is a crucial step in the de novo synthesis of pyrimidine nucleotides. As a result, the production of DNA and RNA is decreased, leading to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects:
Brequinar has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of T cells in autoimmune diseases, and inhibit the replication of various viruses such as HIV, HCV, and HBV. Brequinar has also been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo synthesis of pyrimidine nucleotides. Brequinar is also relatively easy to synthesize, making it readily available for research purposes. However, Brequinar has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some assays. Brequinar also has a short half-life, which may require frequent administration in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on Brequinar. One potential direction is the development of Brequinar derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the combination of Brequinar with other chemotherapeutic agents for the treatment of cancer. Brequinar may also have potential applications in the treatment of viral infections such as COVID-19, which warrants further investigation. Overall, the potential therapeutic applications of Brequinar make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
Brequinar has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and viral infections. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which is essential for the proliferation of cancer cells and the replication of viruses.
Eigenschaften
IUPAC Name |
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO4/c1-8-6-9(15)7-10(14)13(8)19-4-5-20-16-11(17)2-3-12(16)18/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBIELMNNSVWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCON2C(=O)CCC2=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![methyl 7-[4-(dimethylamino)phenyl]-4-(2-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163152.png)
![N'-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163153.png)
![5-chloro-7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163177.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4163185.png)
![N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163192.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4163213.png)
![N-(3-{[(4-iodophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4163220.png)

![ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163239.png)
![N'-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163242.png)
![7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163245.png)